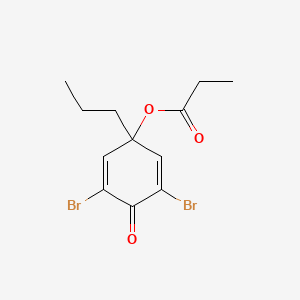
3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propanoate is a chemical compound with the molecular formula C12H14Br2O3. It is a derivative of cyclohexadienone, characterized by the presence of two bromine atoms, a propyl group, and a propanoate ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propanoate typically involves the bromination of a suitable cyclohexadienone precursor. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the carbonyl group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Substitution: Products may include derivatives with different functional groups replacing the bromine atoms.
科学的研究の応用
3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propanoate involves its interaction with specific molecular targets and pathways. The bromine atoms and the carbonyl group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
類似化合物との比較
Similar Compounds
- 3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl acetate
- 3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propionate
Comparison
Compared to similar compounds, 3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propanoate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. The presence of the propanoate group may enhance its solubility and stability, making it more suitable for certain applications in research and industry.
特性
CAS番号 |
61306-10-3 |
|---|---|
分子式 |
C12H14Br2O3 |
分子量 |
366.05 g/mol |
IUPAC名 |
(3,5-dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl) propanoate |
InChI |
InChI=1S/C12H14Br2O3/c1-3-5-12(17-10(15)4-2)6-8(13)11(16)9(14)7-12/h6-7H,3-5H2,1-2H3 |
InChIキー |
PYEYTIYTYJZSTK-UHFFFAOYSA-N |
正規SMILES |
CCCC1(C=C(C(=O)C(=C1)Br)Br)OC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


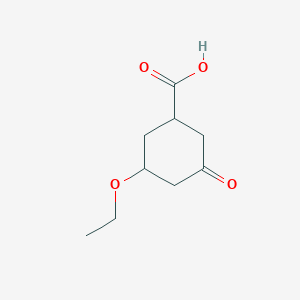


![Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14590081.png)
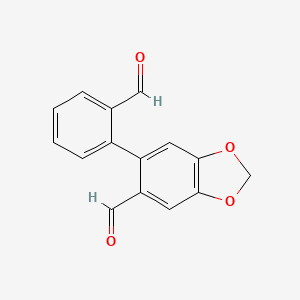
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)-](/img/structure/B14590092.png)
![2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14590098.png)
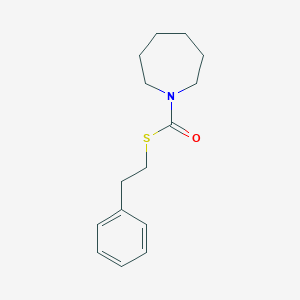
![(3R,4R)-3-[1-(Trimethylsilyl)ethenyl]-4-[(trimethylsilyl)oxy]cyclohexan-1-one](/img/structure/B14590112.png)
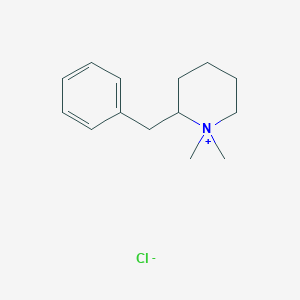

![4-[3-(Dimethylamino)propyl]phenol;hydrobromide](/img/structure/B14590131.png)

![1-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylquinolin-2(1H)-one](/img/structure/B14590146.png)
